2-Methyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of 2-Methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-5-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Nucleophiles (Amines, Alcohols, Thiols): React with the acyl chloride to form various derivatives.
Reducing Agents (LiAlH4): Used for the reduction of the acyl chloride to alcohol.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2-Methyl-1,3-thiazole-5-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
2-Methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-5-carbonyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: The parent compound from which the acyl chloride is derived.
2-Methyl-1,3-thiazole-4-carbonyl chloride: A structural isomer with different reactivity and applications.
4-Methyl-1,3-thiazole-5-carbonyl chloride: Another isomer with distinct chemical properties.
Uniqueness
2-Methyl-1,3-thiazole-5-carbonyl chloride is unique due to its specific reactivity profile, which makes it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHPMHCFMAJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563302 | |
Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60971-72-4 | |
Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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